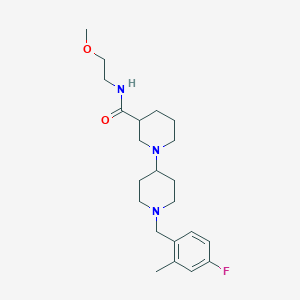![molecular formula C19H24N2O2S B5370104 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of piperazine derivatives and is known for its ability to selectively damage noradrenergic neurons in the brain.
Mecanismo De Acción
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine selectively damages noradrenergic neurons in the brain by inhibiting the uptake of noradrenaline. Noradrenergic neurons are responsible for the synthesis, release, and reuptake of noradrenaline, a neurotransmitter that plays a critical role in the regulation of various physiological and psychological functions. By inhibiting the uptake of noradrenaline, this compound causes the accumulation of the neurotransmitter in the synaptic cleft, leading to the overstimulation of noradrenergic receptors and subsequent damage to the neurons.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound causes a decrease in noradrenaline levels in the brain, leading to a decrease in blood pressure, heart rate, and body temperature. This compound has also been shown to cause changes in behavior, cognition, and memory, indicating the critical role of noradrenergic neurons in these functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research has several advantages and limitations. One of the advantages of using this compound is its ability to selectively damage noradrenergic neurons, allowing researchers to study the role of these neurons in various physiological and pathological conditions. However, the use of this compound also has several limitations, such as the potential for off-target effects and the need for appropriate controls to ensure the specificity of the compound's effects.
Direcciones Futuras
There are several future directions for the use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research. One direction is the investigation of the role of noradrenergic neurons in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of new compounds that selectively target noradrenergic neurons and have fewer off-target effects. Overall, the use of this compound in scientific research has provided valuable insights into the role of noradrenergic neurons in various physiological and pathological conditions and has the potential to lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis method of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves the reaction between 1-(3,4-dimethylphenyl)sulfonyl)piperazine and 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been widely used in scientific research to produce this compound for various experiments.
Aplicaciones Científicas De Investigación
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been used in scientific research to selectively damage noradrenergic neurons in the brain. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, such as stress, anxiety, depression, and Parkinson's disease. This compound has also been used to investigate the effects of noradrenaline depletion on behavior, cognition, and memory.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-8-9-18(14-17(15)3)24(22,23)21-12-10-20(11-13-21)19-7-5-4-6-16(19)2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDKZKHAOPFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![1-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5370035.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)
![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)

![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370077.png)

![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![3-{[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5370114.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)